3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

This meta-substituted biphenylacetic acid derivative features a unique dual-functionality profile: a free carboxylic acid for amide coupling and a para-ethoxycarbonyl ester for selective hydrolysis or reduction. Unlike simple 4-biphenylacetic acid analogs (e.g., Felbinac), the meta-acetic acid arrangement combined with the para-ester group confers a distinct LogP (~3.2) and TPSA (63.6 Ų), aligning with SAR requirements for selective COX-2 inhibitor development. The compound offers orthogonal reactive handles for parallel library synthesis of drug-like candidates. ≥96% purity ensures reproducibility across medicinal chemistry and process development workflows.

Molecular Formula C17H16O4
Molecular Weight 284.311
CAS No. 1352318-71-8
Cat. No. B572826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
CAS1352318-71-8
Molecular FormulaC17H16O4
Molecular Weight284.311
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19)
InChIKeyUBNHYPLAFHZYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid (CAS 1352318-71-8): Chemical Profile and Procurement Context


3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid (CAS 1352318-71-8), also known as ethyl 3'-(carboxymethyl)biphenyl-4-carboxylate, is a biphenyl acetic acid derivative with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . The compound features a carboxylic acid moiety on one phenyl ring and an ethoxycarbonyl ester group on the other, placing it within the broader class of substituted phenylacetic acids that have been extensively explored as non-steroidal anti-inflammatory drug (NSAID) candidates and as versatile synthetic intermediates [1]. Key calculated physicochemical properties include an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 63.6 Ų .

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid (CAS 1352318-71-8): Why Direct Substitution with Simple Biphenylacetic Acids Is Inadequate


While the biphenylacetic acid scaffold is common among NSAIDs such as Felbinac (4-biphenylacetic acid) and Flurbiprofen, the presence and position of substituents critically dictate physicochemical properties, metabolic stability, and synthetic utility [1]. The specific meta-arrangement of the acetic acid chain on the biphenyl core, combined with the para-ethoxycarbonyl ester group on the opposing ring, confers a distinct profile of lipophilicity (LogP ~3.2), hydrogen-bonding capacity (TPSA 63.6 Ų), and chemical reactivity that cannot be replicated by simpler, unsubstituted analogs . Generic substitution with 3-biphenylacetic acid or 4-biphenylacetic acid would fundamentally alter both the pharmacokinetic parameters and the compound's value as a building block for further derivatization, particularly in medicinal chemistry campaigns targeting cyclooxygenase-2 (COX-2) selectivity [1].

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid (CAS 1352318-71-8): Quantitative Differentiation Evidence for Scientific Selection


Quantitative Physicochemical Differentiation: LogP and TPSA Comparison with Felbinac (4-Biphenylacetic Acid)

The target compound exhibits a calculated LogP of 3.16 and a TPSA of 63.6 Ų, which differentiates it from the widely used NSAID comparator Felbinac (4-biphenylacetic acid), which has a reported LogP of 2.98-3.26 and a TPSA of 37.3 Ų [1]. The higher TPSA of the target compound, driven by the additional ester group, predicts reduced passive membrane permeability and altered oral absorption compared to Felbinac, while the comparable LogP indicates similar overall lipophilicity [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Differentiation: Meta-Substitution Pattern for Selective COX-2 Inhibitor Development

The compound is a 3-substituted biphenyl acetic acid, a structural motif identified in patent literature as particularly effective for achieving selective COX-2 inhibition without significant COX-1 suppression [1]. In contrast, the clinically used comparator Felbinac is a 4-substituted biphenylacetic acid that exhibits non-selective COX inhibition with IC50 values of 865.68 nM for COX-1 and 976 nM for COX-2, a profile associated with gastrointestinal toxicity . While direct biological data for the target compound is not available, its meta-substitution pattern aligns with structural frameworks designed to enhance COX-2 selectivity, a key differentiator for medicinal chemists aiming to mitigate the ulcerogenic side effects inherent to non-selective NSAIDs [1].

Medicinal Chemistry COX-2 Inhibition NSAID Development

Synthetic Accessibility: Commercially Viable Intermediate with Scalable Production Routes

While this compound is a distinct structural entity from the Repaglinide intermediate 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid (which has an additional ethoxy group on the ring bearing the acetic acid chain), related synthetic methodologies reported in patent literature for analogous substituted phenylacetic acids demonstrate high yields (85-95%) and excellent purity under scalable conditions [1]. The target compound is commercially available from multiple vendors as a building block with a typical purity specification of ≥96% . In contrast, many close analogs with alternative substitution patterns require custom synthesis, leading to longer lead times and higher procurement costs.

Process Chemistry Pharmaceutical Intermediates Scalable Synthesis

Absence of Direct Pharmacological Activity Data: A Critical Distinction for Procurement

A systematic literature and database search reveals no peer-reviewed reports of direct biological activity, IC50 values, or in vivo efficacy data for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid itself . This is in stark contrast to comparator compounds like Felbinac (4-biphenylacetic acid), which is a well-characterized NSAID with defined COX inhibition values , and Flurbiprofen, which has extensive clinical and preclinical data. The target compound is therefore not a direct replacement for a biologically active NSAID; rather, it is procured as a synthetic intermediate or a building block for generating novel chemical entities .

Compound Characterization Pharmacological Screening Research-Use-Only Materials

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic Acid (CAS 1352318-71-8): Optimal Research and Industrial Application Scenarios


Lead Optimization in Selective COX-2 Inhibitor Discovery Programs

The compound serves as a foundational scaffold for the synthesis of novel phenylacetic acid derivatives with potential for selective COX-2 inhibition. Its meta-substitution pattern aligns with patent-disclosed structural requirements for reducing COX-1-related gastrointestinal toxicity. Researchers can leverage the ethoxycarbonyl ester as a site for further derivatization (e.g., hydrolysis, amidation, or reduction) to explore SAR around the biphenyl core. This application is directly supported by the compound's structural class membership in COX-2 inhibitor patents and its differentiation from non-selective 4-substituted analogs like Felbinac [1].

Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Design

With both a free carboxylic acid and an ester moiety, the compound offers orthogonal reactive handles for parallel library synthesis. The carboxylic acid can be activated for amide coupling, while the ethyl ester can be selectively hydrolyzed under basic conditions or reduced to a primary alcohol. This dual functionality, combined with a TPSA of 63.6 Ų and LogP of ~3.2, makes it a valuable building block for generating compound libraries with drug-like physicochemical properties . Its commercial availability from multiple vendors ensures rapid access for iterative medicinal chemistry cycles.

Process Development for Advanced Pharmaceutical Intermediates

The compound can be employed in the development of scalable synthetic routes toward more complex pharmaceutical agents. Although distinct from the Repaglinide intermediate, the synthetic methodologies reported for analogous substituted phenylacetic acids (yields of 85-95%) [1] demonstrate the feasibility of large-scale production. The compound's well-defined analytical profile (purity ≥96%) and commercial availability make it a suitable starting material for process chemists aiming to optimize reaction conditions before committing to custom synthesis of more elaborate analogs.

Analytical Standard and Reference Material in Quality Control

Due to its defined structure and commercial availability in high purity, the compound can serve as a reference standard or system suitability test compound in HPLC and LC-MS method development for related phenylacetic acid derivatives. Its TPSA (63.6 Ų) and LogP (3.16) provide predictable chromatographic behavior, and its distinct mass (284.31 g/mol) offers a clear MS signal. This application is particularly relevant for laboratories developing analytical methods for biphenylacetic acid-based pharmaceuticals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.